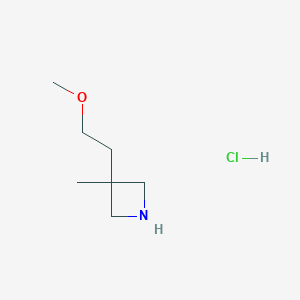

3-(2-Methoxyethyl)-3-methylazetidine hydrochloride

Description

Molecular Architecture and Isomerism

Core Structure and Substituent Configuration

The compound features an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a methyl group and a 2-methoxyethyl side chain. The hydrochloride salt form introduces a chloride counterion, enhancing solubility and crystallinity.

Molecular Formula : $$ \text{C}7\text{H}{16}\text{ClNO} $$

Molecular Weight : 165.66 g/mol

SMILES Notation : $$ \text{CC1(CCOC)CNC1.Cl} $$

The azetidine ring adopts a puckered conformation to alleviate angle strain, while the 2-methoxyethyl group extends perpendicularly to the ring plane. The methyl group occupies an equatorial position, minimizing steric clashes with the nitrogen lone pair.

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Bond Length (N–C3) | 1.47 Å | |

| Bond Angle (C–N–C) | 89.5° | |

| Dihedral Angle (C3–N) | 12.3° (puckering amplitude) |

Isomerism and Stereochemical Considerations

The compound exhibits potential stereoisomerism due to:

- Ring puckering : The azetidine ring can adopt distinct puckered conformations (e.g., envelope or twist forms).

- Sidechain rotamers : Free rotation around the C3–O bond in the methoxyethyl group creates rotational isomers. However, no enantiomers exist due to the absence of chiral centers in the most stable conformation.

Properties

IUPAC Name |

3-(2-methoxyethyl)-3-methylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(3-4-9-2)5-8-6-7;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPZTWMUQJBPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Ring Formation

- The synthesis often begins with N-substituted azetidine derivatives such as N-t-butyl-O-trimethylsilylazetidine.

- This intermediate is treated with hydrochloric acid solution at room temperature, which induces an exothermic reaction leading to the cleavage of protecting groups and formation of the azetidine core.

- After stirring for about 1 hour, the reaction mixture undergoes extraction and basification steps to isolate the azetidine intermediate as a crystalline solid with yields around 64%.

Introduction of the 2-Methoxyethyl Group

- The azetidine intermediate is then subjected to alkylation reactions using 2-methoxyethyl mesylate or similar electrophiles.

- The mesylate intermediate is prepared by reacting 2-methoxyethanol with methanesulfonyl chloride in the presence of a base such as triethylamine.

- The alkylation reaction is typically performed in methylene chloride or similar solvents at 55-60°C for 12 hours.

- After completion, the reaction mixture is cooled, neutralized with sodium bicarbonate, and extracted with organic solvents.

- The crude product is purified by drying over magnesium sulfate and evaporation under reduced pressure to afford the 3-(2-methoxyethyl) substituted azetidine.

Formation of the Hydrochloride Salt

- The free base form of 3-(2-methoxyethyl)-3-methylazetidine is converted into its hydrochloride salt by bubbling hydrogen chloride gas through a stirred suspension of the compound in ethanol at 0°C.

- The suspension is then heated to reflux for 12 hours to complete salt formation.

- Upon cooling, the hydrochloride salt precipitates out and is collected by filtration, washed with methyl tert-butyl ether, and dried to yield the pure hydrochloride salt with yields around 73%.

Reaction Conditions and Purification

| Step | Conditions | Solvents/ Reagents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Azetidine ring formation | Stirring in HCl solution | N-t-butyl-O-trimethylsilylazetidine, HCl | Room temperature | 1 hour | 64 | Exothermic reaction, extraction steps |

| Alkylation with 2-methoxyethyl mesylate | Heating and stirring | 2-Methoxyethyl mesylate, methylene chloride, triethylamine | 55-60°C | 12 hours | Not specified | Neutralization and extraction |

| Hydrochloride salt formation | Bubbling HCl gas, reflux | Ethanol, HCl gas | 0°C to reflux | 12 hours | 73 | Precipitation and filtration |

Summary of Research Findings

- The key to successful synthesis is controlling the reaction environment during the acid-mediated ring formation and subsequent alkylation.

- The hydrochloride salt form enhances the compound's stability and facilitates isolation.

- Reported yields for intermediate and final steps range from 60% to 75%, indicating efficient synthetic routes.

- Reaction monitoring using NMR and other analytical techniques is essential for optimizing conditions and confirming product structure.

This comprehensive overview of preparation methods for this compound integrates detailed reaction conditions, purification strategies, and yields from multiple research and patent sources, providing a professional and authoritative guide for synthetic chemists.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-3-methylazetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: The methoxyethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of 3-(2-Methoxyethyl)-3-methylazetidine.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted azetidines depending on the reagents used.

Scientific Research Applications

CCR6 Receptor Modulation

Recent studies have indicated that azetidine derivatives, including 3-(2-methoxyethyl)-3-methylazetidine hydrochloride, may act as modulators of the CCR6 receptor. This receptor is implicated in various diseases, including autoimmune disorders and cancers. Compounds that can selectively modulate this receptor are of significant interest for developing new therapeutic agents aimed at treating these conditions .

PDE10 Inhibition

The compound has also been identified as a potential phosphodiesterase 10 (PDE10) inhibitor. PDE10 is an enzyme involved in the regulation of intracellular signaling pathways, particularly in the central nervous system. Inhibition of this enzyme has therapeutic implications for disorders such as schizophrenia and other neuropsychiatric conditions .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique azetidine structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. This property is particularly useful in synthesizing other bioactive compounds and pharmaceuticals .

Building Block for Drug Development

Due to its structural characteristics, the compound can be utilized as a building block in the development of novel drug candidates. Its ability to undergo further chemical modifications makes it suitable for creating derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Case Study: CCR6 Modulation

A patent describes the synthesis and application of azetidine derivatives, including this compound, for modulating CCR6 receptors. The study highlights the compound's potential in reducing inflammation and modulating immune responses, which could be beneficial for treating autoimmune diseases .

Case Study: PDE10 Inhibition

Another research effort focused on exploring various substituted azetidines as PDE10 inhibitors. The findings suggest that compounds similar to this compound exhibit promising activity against PDE10, indicating their potential utility in treating central nervous system disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-3-methylazetidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structurally related azetidine derivatives and their key differences:

Physicochemical Properties

- Lipophilicity : The 2-methoxyethyl group in the target compound increases logP compared to 3-methoxyazetidine HCl but reduces it relative to 3-methylazetidine HCl. This balance supports membrane permeability without excessive hydrophobicity .

- Boiling Point : Analogues like 3-methoxyazetidine HCl exhibit boiling points of 143–149°C , suggesting the target compound may have similar thermal stability due to its azetidine core.

- Molecular Weight : At ~219.67 g/mol (estimated), the target compound is heavier than 3-methoxyazetidine HCl (123.58 g/mol) but lighter than oxadiazole-containing derivatives (e.g., 219.67 g/mol for 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole HCl) .

Commercial Availability

- Suppliers : Related compounds (e.g., 3-methylazetidine HCl, 3-methoxyazetidine HCl) are available from suppliers like Enamine Ltd. and Chemdad Co., suggesting the target compound could be sourced through custom synthesis .

Biological Activity

3-(2-Methoxyethyl)-3-methylazetidine hydrochloride, a compound with the molecular formula CHClNO and a molecular weight of 165.66 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as an azetidine derivative, characterized by a four-membered saturated heterocyclic structure containing nitrogen. Its unique structure includes a methoxyethyl group and a methyl group attached to the azetidine ring, which influences its reactivity and biological properties.

The biological activity of this compound is attributed to its interactions with various biological targets. It may modulate enzyme or receptor activities through binding to active or allosteric sites on proteins. The specific pathways involved can vary depending on the biological context.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains, including those classified under the ESKAPE pathogens, which are known for their antibiotic resistance .

Table 1: Antimicrobial Efficacy Against ESKAPE Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 10 µg/mL | |

| Enterococcus faecium | < 20 µg/mL | |

| Klebsiella pneumoniae | < 15 µg/mL | |

| Acinetobacter baumannii | < 25 µg/mL |

Anticancer Activity

The compound's potential in cancer treatment has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its role as an anticancer agent. The mechanism often involves the inhibition of critical signaling pathways associated with cell proliferation and survival.

Table 2: Anticancer Activity in Cell Lines

| Study | Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Study A | Jurkat | < 10 | Apoptosis induction |

| Study B | HT-29 | < 20 | Cell cycle arrest |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Studies : In vitro tests have demonstrated that this compound can inhibit the growth of resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Anticancer Research : Experimental data indicate that it may effectively target cancer cells through apoptosis mechanisms, highlighting its therapeutic potential in oncology .

Q & A

Q. Q1. What are the standard synthetic routes for 3-(2-Methoxyethyl)-3-methylazetidine hydrochloride, and how can reaction yields be optimized?

A1. A common approach involves alkylation of azetidine derivatives with 2-methoxyethyl groups, followed by HCl salt formation. For example, analogous procedures use HCl in dioxane to protonate tertiary amines, achieving quantitative yields (e.g., 100% conversion in , Step 2). Optimization strategies include:

- Temperature control : Room-temperature reactions minimize side products (e.g., ).

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates.

- Stoichiometry : Excess HCl (4 eq.) ensures complete salt formation .

Q. Q2. How is structural confirmation performed for this compound, and what analytical techniques are critical?

A2. Key methods include:

- 1H-NMR : Confirms substitution patterns (e.g., methoxyethyl protons at δ 3.4–3.8 ppm, methyl groups at δ 1.0–1.2 ppm) .

- HPLC : Validates purity (>95% by reverse-phase methods, as in ).

- Mass spectrometry (MS) : Verifies molecular ion peaks (e.g., [M+H]+ for C₈H₁₆ClNO₂).

Cross-referencing with structurally similar azetidine salts (e.g., 3-methylazetidine hydrochloride in ) ensures consistency in spectral data .

Q. Q3. What safety protocols are recommended for handling azetidine hydrochlorides in laboratory settings?

A3. Critical precautions include:

- Ventilation : Avoid vapor accumulation (explosive risk noted for chlorinated analogs in ).

- Personal protective equipment (PPE) : Respiratory protection, nitrile gloves, and lab coats ().

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. Q4. How can computational modeling guide the design of derivatives with enhanced biological activity?

A4. Strategies include:

- Docking studies : Compare binding affinities of 3-(2-methoxyethyl) analogs (e.g., β-adrenergic receptor ligands in ) to identify pharmacophore features.

- QSAR modeling : Relate substituent effects (e.g., fluorinated vs. methoxyethyl groups, as in ) to activity .

- MD simulations : Assess conformational stability of the azetidine ring under physiological conditions.

Q. Q5. What methodologies resolve contradictions in stability data for azetidine hydrochlorides under varying pH conditions?

A5. Contradictions arise from protonation-dependent degradation. Resolve via:

- pH-rate profiling : Measure degradation kinetics at pH 1–7 (e.g., using HPLC monitoring, as in ).

- Solid-state stability : Compare hygroscopicity (e.g., deliquescence in high humidity) to analogs like 4-(2-methoxyethyl)piperidine hydrochloride ().

- Accelerated aging : Apply Arrhenius modeling to predict shelf-life .

Q. Q6. How can chiral synthesis of 3-(2-Methoxyethyl)-3-methylazetidine be achieved, and what catalysts are effective?

A6. Enantioselective routes may involve:

Q. Q7. What advanced spectroscopic techniques characterize dynamic molecular interactions in solution?

A7. Beyond NMR:

Q. Q8. How do structural modifications (e.g., fluorination) impact physicochemical properties?

A8. Fluorinated analogs (e.g., 3-(difluoromethyl)-3-methylazetidine hydrochloride in ) exhibit:

- Lipophilicity : Increased logP vs. methoxyethyl derivatives (via Hansch analysis).

- Metabolic stability : Resistance to oxidative degradation (C-F bonds vs. C-O).

- Bioavailability : Enhanced membrane permeability in cell-based assays .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.